molecular formula C9H11BrFNO B1520995 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol CAS No. 1152522-37-6

2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol

Cat. No.: B1520995
CAS No.: 1152522-37-6
M. Wt: 248.09 g/mol
InChI Key: NFRVFGLGQNTTLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol is a useful research compound. Its molecular formula is C9H11BrFNO and its molecular weight is 248.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sodium-dependent glucose co-transporter 2 (SGLT2), which is involved in glucose reabsorption in the kidneys . The nature of these interactions often involves binding to specific active sites on the enzymes or proteins, leading to inhibition or modulation of their activity. This compound’s ability to interact with such biomolecules makes it a valuable tool in studying metabolic pathways and cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with SGLT2 can affect glucose uptake and metabolism in cells, which is particularly relevant in the context of diabetes research . Additionally, this compound may impact other signaling pathways and gene expression profiles, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with specific biomolecules. For instance, its binding to SGLT2 results in the inhibition of glucose reabsorption, thereby modulating glucose levels in the body . This compound may also interact with other enzymes and proteins, leading to changes in their activity and subsequent effects on cellular processes. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its efficacy and potency . Long-term effects on cellular function have also been observed, with prolonged exposure potentially leading to alterations in cell behavior and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as improved glucose regulation in diabetic models . At higher doses, toxic or adverse effects may be observed, including potential damage to organs or disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the therapeutic window and ensuring safe and effective use of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in glucose metabolism and other biochemical processes . For instance, its interaction with SGLT2 affects glucose reabsorption and utilization in the body. Additionally, this compound may influence metabolic flux and metabolite levels, leading to changes in overall metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these processes is essential for predicting the compound’s bioavailability and efficacy in various biological contexts.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For example, localization to the mitochondria or nucleus may result in distinct effects on cellular metabolism or gene expression.

Properties

IUPAC Name

2-[(5-bromo-2-fluorophenyl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFNO/c10-8-1-2-9(11)7(5-8)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRVFGLGQNTTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CNCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol
Reactant of Route 3
Reactant of Route 3
2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol
Reactant of Route 4
Reactant of Route 4
2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol
Reactant of Route 5
Reactant of Route 5
2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol
Reactant of Route 6
Reactant of Route 6
2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.